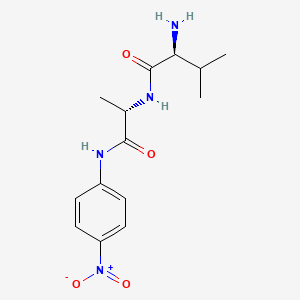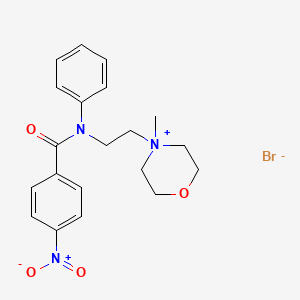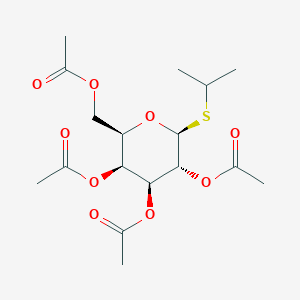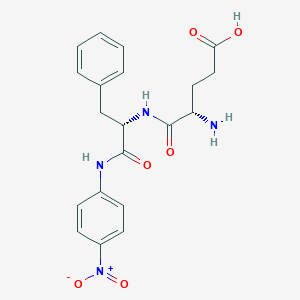
(S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes an amino group, a nitroanilino group, and a phenylpropan-2-yl group. Its unique configuration makes it a subject of interest in synthetic chemistry, biological research, and potential medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Nitroanilino Group: This step involves the nitration of aniline to form 4-nitroaniline.
Coupling Reaction: The 4-nitroaniline is then coupled with a suitable carboxylic acid derivative to form the intermediate compound.
Reduction and Amination: The nitro group is reduced to an amino group, followed by amination to introduce the amino group at the 4th position.
Final Assembly: The intermediate compounds are then assembled through peptide bond formation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening may be employed to streamline the process.
化学反应分析
Types of Reactions
(S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry or biological studies.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
The compound’s potential therapeutic properties are being explored, particularly its ability to interact with specific molecular targets in the body. It may have applications in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of (S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
相似化合物的比较
Similar Compounds
(4S)-4-amino-5-oxo-5-phenylpentanoic acid: Similar structure but lacks the nitroanilino group.
(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-ylamine: Similar structure but lacks the amino group at the 4th position.
Uniqueness
The presence of both the nitroanilino group and the amino group at specific positions in (S)-4-Amino-5-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid makes it unique. This configuration allows for specific interactions with molecular targets, which can be exploited in various scientific and industrial applications.
属性
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c21-16(10-11-18(25)26)19(27)23-17(12-13-4-2-1-3-5-13)20(28)22-14-6-8-15(9-7-14)24(29)30/h1-9,16-17H,10-12,21H2,(H,22,28)(H,23,27)(H,25,26)/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGDXTAGQBVOQR-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(Pentafluoroethoxy)phenyl]boronic acid](/img/structure/B8099627.png)
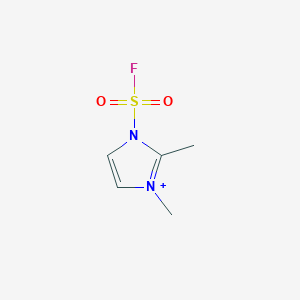

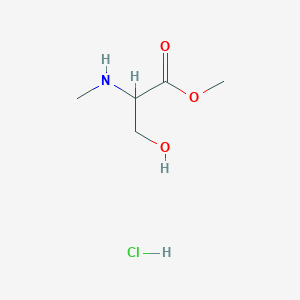
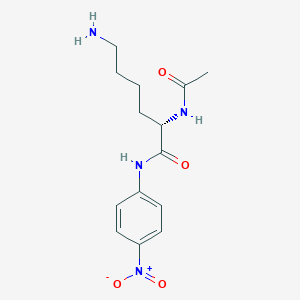
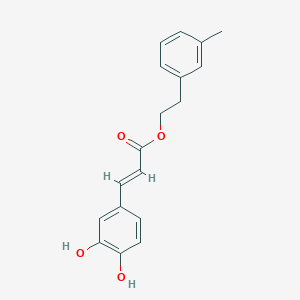
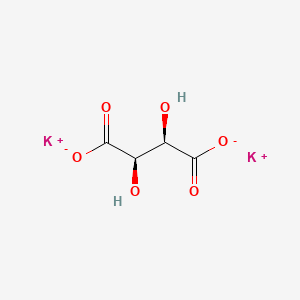
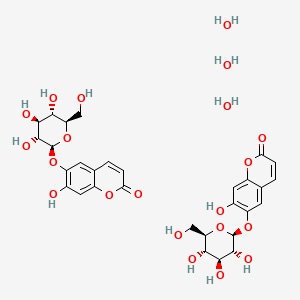
![(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B8099686.png)

![(3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B8099711.png)
